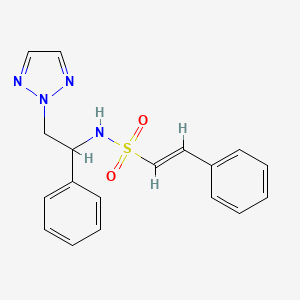

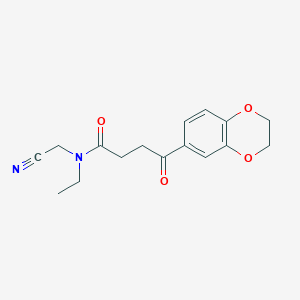

![molecular formula C9H7ClF3N3O2 B2716073 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride CAS No. 1989659-53-1](/img/structure/B2716073.png)

1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride” is a derivative of pyridinecarboxylic acid . It is likely to be used as an intermediate in the synthesis of various compounds, particularly in the fields of organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves condensation, acylation, cyclization, and hydrolysis . For instance, the synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was carried out using sodium cyanoacetate via these steps .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a trifluoromethyl group and a pyridine ring. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of reactive functional groups. For instance, trifluoromethyl-substituted compounds are often strong acids . It might also participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

Scientific Field

Summary of Application

The compound is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Methods of Application

The compound is used in the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .

Results or Outcomes

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Synthesis of Metal-Organic Frameworks (MOFs)

Scientific Field

Summary of Application

The compound is used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Methods of Application

The specific methods of application in the synthesis of MOFs are not detailed in the sources. However, MOFs are typically synthesized by reacting a metal-containing starting material with an organic ligand .

Results or Outcomes

The outcome of this application is the creation of MOFs, which have potential applications in gas storage, separation, and catalysis .

Synthesis of Methiodide Salts

Summary of Application

The compound is used in the synthesis of methiodide salts . Methiodide salts are often used in organic synthesis as a source of methyl iodide, a common alkylating agent .

Methods of Application

The specific methods of application in the synthesis of methiodide salts are not detailed in the sources .

Results or Outcomes

The outcome of this application is the creation of methiodide salts, which can be used in further organic synthesis reactions .

Synthesis of HCV NS5B Polymerase Inhibitors

Scientific Field

Summary of Application

The compound can be used to prepare pyridine carboxamides as HCV NS5B polymerase inhibitors . HCV NS5B polymerase is a key enzyme in the replication of the hepatitis C virus, and its inhibition can lead to effective treatments for the disease .

Methods of Application

The specific methods of application in the synthesis of HCV NS5B polymerase inhibitors are not detailed in the sources .

Results or Outcomes

The outcome of this application is the creation of potential therapeutic agents for the treatment of hepatitis C .

Synthesis of CRAC Channel Inhibitors

Summary of Application

The compound can also be used to synthesize pyrazole-based carboxanilides as Calcium Release-Activated Calcium (CRAC) channel inhibitors . CRAC channels play a crucial role in the activation of immune cells, and their inhibition can be used to treat autoimmune diseases .

Methods of Application

The specific methods of application in the synthesis of CRAC channel inhibitors are not detailed in the sources .

Results or Outcomes

The outcome of this application is the creation of potential therapeutic agents for the treatment of autoimmune diseases .

Synthesis of Active Agrochemical and Pharmaceutical Ingredients

Scientific Field

Agrochemical and Pharmaceutical Industries

Summary of Application

The compound is used in the synthesis of trifluoromethylpyridine (TFMP) derivatives, which are key structural motifs in active agrochemical and pharmaceutical ingredients . These derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Methods of Application

The specific methods of application in the synthesis of TFMP derivatives are not detailed in the sources .

Results or Outcomes

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-methyl-2-(trifluoromethyl)imidazo[4,5-c]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O2.ClH/c1-15-6-4(7(16)17)2-13-3-5(6)14-8(15)9(10,11)12;/h2-3H,1H3,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUZWQCKRHRWAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=NC=C2C(=O)O)N=C1C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride | |

CAS RN |

1989659-53-1 |

Source

|

| Record name | 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2715994.png)

![1-(pyridin-4-ylmethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2715995.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate](/img/structure/B2715996.png)

![6-allyl-3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2715997.png)

![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B2716000.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B2716010.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2716011.png)